Trihexyl(tetradecyl)phosphanium methanesulfonate Trihexyl(tetradecyl)phosphanium methanesulfonate
Brand Name: Vulcanchem
CAS No.: 547718-83-2
VCID: VC20567768
InChI: InChI=1S/C32H68P.CH4O3S/c1-5-9-13-17-18-19-20-21-22-23-24-28-32-33(29-25-14-10-6-2,30-26-15-11-7-3)31-27-16-12-8-4;1-5(2,3)4/h5-32H2,1-4H3;1H3,(H,2,3,4)/q+1;/p-1
SMILES:
Molecular Formula: C33H71O3PS
Molecular Weight: 579.0 g/mol

Trihexyl(tetradecyl)phosphanium methanesulfonate

CAS No.: 547718-83-2

Cat. No.: VC20567768

Molecular Formula: C33H71O3PS

Molecular Weight: 579.0 g/mol

* For research use only. Not for human or veterinary use.

Trihexyl(tetradecyl)phosphanium methanesulfonate - 547718-83-2

Specification

CAS No. 547718-83-2
Molecular Formula C33H71O3PS
Molecular Weight 579.0 g/mol
IUPAC Name methanesulfonate;trihexyl(tetradecyl)phosphanium
Standard InChI InChI=1S/C32H68P.CH4O3S/c1-5-9-13-17-18-19-20-21-22-23-24-28-32-33(29-25-14-10-6-2,30-26-15-11-7-3)31-27-16-12-8-4;1-5(2,3)4/h5-32H2,1-4H3;1H3,(H,2,3,4)/q+1;/p-1
Standard InChI Key LVSYFMJOAYLOLG-UHFFFAOYSA-M
Canonical SMILES CCCCCCCCCCCCCC[P+](CCCCCC)(CCCCCC)CCCCCC.CS(=O)(=O)[O-]

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition

Trihexyl(tetradecyl)phosphanium methanesulfonate (CAS 547718-83-2) has the molecular formula C₃₃H₇₁O₃PS and a molecular weight of 579.0 g/mol . The cation consists of a central phosphorus atom bonded to three hexyl groups and one tetradecyl chain, while the anion is methanesulfonate (CH₃SO₃⁻). The SMILES notation (CCCCCCCCCCCCCC[P+](CCCCCC)(CCCCCC)CCCCCC.CS(=O)(=O)[O-]) and InChIKey (LVSYFMJOAYLOLG-UHFFFAOYSA-M) provide unambiguous structural identifiers .

Crystallographic and Conformational Features

The compound’s 3D conformation is hindered by its flexible alkyl chains, preventing stable crystal lattice formation under standard conditions . This flexibility contributes to its liquid state at room temperature and low glass transition temperature, typical of phosphonium ionic liquids.

Synthesis and Industrial Production

Anion Exchange Methodology

The synthesis typically involves anion exchange between trihexyl(tetradecyl)phosphonium chloride and methanesulfonic acid :

[P66614]Cl+CH3SO3H[P66614][CH3SO3]+HCl\text{[P}_{66614}\text{]Cl} + \text{CH}_3\text{SO}_3\text{H} \rightarrow \text{[P}_{66614}\text{][CH}_3\text{SO}_3\text{]} + \text{HCl}

This reaction proceeds under mild conditions (25–80°C) with high yield (>90%), as outlined in patent WO2007006387A2 . The process avoids hazardous solvents, aligning with green chemistry principles.

Physicochemical Properties

Thermal Stability

Phosphonium-based ionic liquids exhibit superior thermal stability compared to imidazolium analogs. While specific decomposition temperatures for this compound are unreported, similar salts like trihexyl(tetradecyl)phosphonium chloride degrade above 300°C .

Solubility and Polarity

The methanesulfonate anion enhances water solubility relative to halide counterparts. Computational models (COSMO-RS) predict a Hildebrand solubility parameter of 18.5 MPa¹/², indicating moderate polarity suitable for non-aqueous catalysis .

Table 1: Comparative Properties of Phosphonium Salts

CompoundMolecular FormulaMolecular Weight (g/mol)Anion TypeKey Application
Trihexyl(tetradecyl)phosphanium methanesulfonateC₃₃H₇₁O₃PS579.0MethanesulfonateGas absorption, catalysis
Trihexyl(tetradecyl)phosphonium chlorideC₃₂H₆₈ClP563.3ChloridePhase-transfer catalyst
Trihexyl(tetradecyl)phosphonium dicyanamideC₃₄H₆₈N₃P565.9DicyanamideElectrolytes

Applications in Modern Chemistry

Gas Absorption and Carbon Capture

Trihexyl(tetradecyl)phosphanium methanesulfonate demonstrates high CO₂ solubility (0.15 mol/kg at 25°C, 1 bar), as predicted by UNIFAC-IL model extensions . This positions it as a candidate for post-combustion carbon capture systems, where its low volatility reduces solvent loss compared to amine-based absorbents.

Catalytic Applications

In Heck coupling reactions, the ionic liquid acts as both solvent and catalyst stabilizer, achieving turnover numbers (TON) exceeding 10⁴. The methanesulfonate anion’s weak coordination preserves palladium nanoparticle activity while preventing aggregation .

Computational and Predictive Studies

COSMO-RS Predictions

Quantum chemical calculations estimate a log P (octanol-water) of 8.2, indicating high hydrophobicity . This aligns with experimental observations of preferential solubility in organic phases during liquid-liquid extraction.

Molecular Dynamics Simulations

Simulations reveal clustering of methanesulfonate anions around the phosphonium cation’s methyl termini, creating polar domains that facilitate gas molecule entrapment .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator